molecular formula C9H17NO2 B11753566 Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate

Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate

Cat. No.: B11753566
M. Wt: 171.24 g/mol
InChI Key: ZEVSQMXMVRGLDK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is a cyclobutane derivative, featuring an aminomethyl group attached to the cyclobutane ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by intramolecular cyclization of suitable precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone precursor.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of cyclobutane-containing pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

    Cyclobutaneacetic acid: Similar structure but lacks the ethyl ester group.

    Cyclobutylamine: Contains the cyclobutane ring and an amino group but lacks the ester functionality.

Uniqueness: Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate is unique due to the combination of the cyclobutane ring, aminomethyl group, and ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-[3-(aminomethyl)cyclobutyl]acetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h7-8H,2-6,10H2,1H3

InChI Key

ZEVSQMXMVRGLDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)CN

Origin of Product

United States

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